molecular formula C14H19BrN2O B1408025 3-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde CAS No. 1707604-68-9

3-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde

Cat. No.: B1408025
CAS No.: 1707604-68-9
M. Wt: 311.22 g/mol
InChI Key: HOZDPVHVOZIDLQ-UHFFFAOYSA-N
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Description

3-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde is a chemical compound that belongs to the class of aldehydes. It is characterized by the presence of a bromine atom, a dimethylamino group, and a piperidinyl group attached to a benzaldehyde core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products Formed

    Substitution: Formation of substituted benzaldehyde derivatives.

    Oxidation: Formation of 3-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzoic acid.

    Reduction: Formation of 3-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzyl alcohol.

Scientific Research Applications

3-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industrial Applications: It is employed in the development of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 3-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The dimethylamino group and piperidinyl moiety contribute to its binding affinity to receptors or enzymes. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Dimethylamino)piperidin-1-yl)benzaldehyde: Lacks the bromine atom, resulting in different reactivity and binding properties.

    3-Bromo-4-(dimethylamino)benzaldehyde: Lacks the piperidinyl group, affecting its biological activity and applications.

    4-(Dimethylamino)piperidine: A simpler structure without the benzaldehyde core, used in different contexts

Uniqueness

3-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of the bromine atom, dimethylamino group, and piperidinyl moiety allows for versatile applications in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

3-bromo-2-[4-(dimethylamino)piperidin-1-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O/c1-16(2)12-6-8-17(9-7-12)14-11(10-18)4-3-5-13(14)15/h3-5,10,12H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZDPVHVOZIDLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=C(C=CC=C2Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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